METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common route includes:
Friedel-Crafts Acylation: This step involves the acylation of a quinoline derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The acylated quinoline is then reacted with an amine to form an amide bond.
Thiophene Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with biological macromolecules. It can bind to DNA, causing structural changes that inhibit replication and transcription. This compound may also interact with specific enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[(6-CHLORO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
- METHYL 3-{[(6-CHLORO-3-METHYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the specific positioning of the methyl and phenyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-[(6-chloro-3-methyl-2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-13-19(22(27)26-18-10-11-30-21(18)23(28)29-2)16-12-15(24)8-9-17(16)25-20(13)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSQWVLVKNDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)NC4=C(SC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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